[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3 + 2] annulation reaction involving oximes and α-amino ketones.
Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 3,5-dimethoxyphenyl group, which can be achieved through various substitution reactions.
Addition of the Methanol Moiety: The final step involves the addition of a methanol group to the pyrrolidine ring, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c1-16-11-3-9(4-12(5-11)17-2)13-7-14-6-10(13)8-15/h3-5,10,13-15H,6-8H2,1-2H3/t10-,13-/m0/s1 |
InChI Key |
YYUAZPSDQWRHOF-GWCFXTLKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2CO)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.